molecular formula C9H17BO3 B2842849 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol CAS No. 1294009-05-4

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol

Cat. No.: B2842849
CAS No.: 1294009-05-4
M. Wt: 184.04
InChI Key: SDQIEQJUQUFRHB-UHFFFAOYSA-N
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Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol: is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. Its structure includes a propen-1-ol moiety, which provides additional reactivity.

Scientific Research Applications

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety precautions include avoiding inhalation, contact with skin and eyes, and ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol typically involves the reaction of an appropriate alkyne with a boron-containing reagent. One common method is the hydroboration of alkynes using a borane reagent, followed by oxidation to yield the desired product . The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the boron-oxygen bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol involves the formation of a boron-oxygen bond, which facilitates various coupling reactions. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, thereby enabling the formation of new carbon-carbon bonds. This compound’s reactivity is largely due to the presence of the dioxaborolane ring, which stabilizes the boron atom and enhances its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol is unique due to its propen-1-ol moiety, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to participate in various coupling reactions makes it a valuable tool in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO3/c1-7(6-11)10-12-8(2,3)9(4,5)13-10/h11H,1,6H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQIEQJUQUFRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294009-05-4
Record name 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
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